Ethyl 4-[(heptan-2-yl)amino]benzoate

Lipophilicity Partition coefficient QSAR

Ethyl 4-[(heptan-2-yl)amino]benzoate (CAS 132666-33-2) is an N-alkylated derivative of the p-aminobenzoate ester class. It features an ethyl ester group at the benzoic acid moiety and a branched heptan-2-ylamino substituent at the para position of the benzene ring, with the molecular formula C₁₆H₂₅NO₂ and a molecular weight of 263.38 g/mol.

Molecular Formula C16H25NO2
Molecular Weight 263.381
CAS No. 132666-33-2
Cat. No. B590724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(heptan-2-yl)amino]benzoate
CAS132666-33-2
SynonymsETHYL N-(2-HEPTYL)-P-AMINOBENZOATE
Molecular FormulaC16H25NO2
Molecular Weight263.381
Structural Identifiers
SMILESCCCCCC(C)NC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C16H25NO2/c1-4-6-7-8-13(3)17-15-11-9-14(10-12-15)16(18)19-5-2/h9-13,17H,4-8H2,1-3H3
InChIKeyVHJRKVFOFWAVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-[(heptan-2-yl)amino]benzoate (CAS 132666-33-2): Procurement-Relevant Overview for Scientific Sourcing


Ethyl 4-[(heptan-2-yl)amino]benzoate (CAS 132666-33-2) is an N-alkylated derivative of the p-aminobenzoate ester class. It features an ethyl ester group at the benzoic acid moiety and a branched heptan-2-ylamino substituent at the para position of the benzene ring, with the molecular formula C₁₆H₂₅NO₂ and a molecular weight of 263.38 g/mol . The compound is structurally related to local anesthetic pharmacophores such as benzocaine (ethyl 4-aminobenzoate) and heptyl 4-aminobenzoate, but the N-alkyl substitution introduces distinct physicochemical and potential pharmacological properties that differentiate it from simple O-alkyl ester analogs [1].

Why Ethyl 4-[(heptan-2-yl)amino]benzoate Cannot Be Casually Substituted with In-Class Analogs


Within the class of p-aminobenzoate derivatives, even minor structural modifications produce quantifiable shifts in physicochemical properties and biological activity. For instance, converting the O-alkyl ester in heptyl 4-aminobenzoate (XLogP ~4.5) to the N-alkylated ethyl ester in Ethyl 4-[(heptan-2-yl)amino]benzoate (LogP 4.317) alters the lipophilicity profile, which in turn affects membrane partitioning, solubility, and target engagement . Furthermore, the presence of a chiral center at the heptan-2-yl group in the target compound introduces stereochemical complexity absent in simpler linear-chain analogs . Consequently, generic substitution without empirical verification risks introducing uncontrolled variability in experimental outcomes or formulation performance.

Quantitative Differentiation Guide: Ethyl 4-[(heptan-2-yl)amino]benzoate Versus Key Comparators


LogP Comparison: Ethyl 4-[(heptan-2-yl)amino]benzoate vs. Heptyl 4-Aminobenzoate

The calculated LogP of Ethyl 4-[(heptan-2-yl)amino]benzoate is 4.317, which is lower than the LogP of the O-alkyl analog heptyl 4-aminobenzoate (ACD/LogP 4.60, XLogP 4.5) . This 0.2–0.3 unit reduction in lipophilicity suggests the N-alkyl substitution and ethyl ester combination results in a measurably different partitioning profile, which can influence membrane permeability and bioavailability in biological systems.

Lipophilicity Partition coefficient QSAR

Molecular Weight and Rotatable Bond Comparison: Impact on Physicochemical Profile

Ethyl 4-[(heptan-2-yl)amino]benzoate has a molecular weight of 263.38 g/mol and contains 9 rotatable bonds, whereas heptyl 4-aminobenzoate has a molecular weight of 235.32 g/mol and 8 rotatable bonds [1]. The ~12% increase in molecular weight and additional rotatable bond in the target compound increase conformational flexibility, which can affect entropy-driven binding and metabolic stability.

Molecular weight Flexibility ADME

Presence of a Chiral Center: Stereochemical Differentiation from Achiral Analogs

Ethyl 4-[(heptan-2-yl)amino]benzoate possesses an undefined stereocenter at the heptan-2-yl carbon, introducing the potential for enantiomer-specific biological activity. In contrast, heptyl 4-aminobenzoate and benzocaine are achiral molecules [1]. This stereochemical feature creates the opportunity for differential receptor binding or metabolic processing, a dimension entirely absent in common O-alkyl p-aminobenzoates.

Chirality Stereochemistry Enantioselectivity

Optimal Research and Industrial Application Scenarios for Ethyl 4-[(heptan-2-yl)amino]benzoate


Structure-Activity Relationship (SAR) Studies of N-Alkylated p-Aminobenzoate Local Anesthetics

Use as a comparator compound in SAR campaigns exploring the effect of N-alkyl substitution on sodium channel blockade. The 4.317 LogP and chiral N-heptyl group provide a distinct physicochemical fingerprint compared to O-alkyl esters (e.g., heptyl 4-aminobenzoate, LogP ~4.5–4.6) . This allows researchers to deconvolute contributions of ester vs. amine substitution to potency, onset, and duration of action in in vitro electrophysiology or in vivo pain models.

Lipophilicity-Dependent Membrane Partitioning Assays

Employ Ethyl 4-[(heptan-2-yl)amino]benzoate in liposome partitioning or PAMPA assays to validate computational LogP predictions. The compound's intermediate LogP (4.317) and branched alkyl chain make it a suitable probe for studying the relationship between molecular topology and bilayer distribution, particularly when compared to linear-chain analogs like heptyl 4-aminobenzoate.

Chiral Probe Development for Enantioselective Binding Studies

Leverage the undefined stereocenter in Ethyl 4-[(heptan-2-yl)amino]benzoate to synthesize or resolve enantiomers for chiral recognition studies. This application is especially relevant for investigating stereospecific interactions with sodium channels or other targets implicated in local anesthesia, where enantiomeric pairs can display divergent pharmacological profiles.

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